![molecular formula C18H14Cl2FN3O2 B2605619 N-(3,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1209869-32-8](/img/structure/B2605619.png)
N-(3,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
“N-(3,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also includes dichlorophenyl and fluorophenyl groups, which are types of phenyl groups substituted with chlorine and fluorine atoms, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of varying electron density and polarity due to the presence of different functional groups and heteroatoms .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen . The dichlorophenyl, ethoxy, and fluorophenyl groups could also participate in various reactions .Scientific Research Applications
PET Radiotracers for CB1 Cannabinoid Receptors
The synthesis of radiolabeled compounds, including those related to the pyrazole class, has been explored for potential applications in studying CB1 cannabinoid receptors in the brain via positron emission tomography (PET). This approach provides insights into the feasibility of using nucleophilic displacement for creating radiotracers that can help in the non-invasive exploration of cannabinoid receptor distribution and function (Katoch-Rouse et al., 2003).
In Vitro Binding Affinity for CB1 Cannabinoid Receptor
Methoxy- and fluorine-substituted analogs have been synthesized and evaluated for their potency in inhibiting the binding of CB1 antagonists. These studies are foundational for developing PET ligands aimed at the cerebral cannabinoid CB1 receptor, suggesting the potential of fluorine and methoxy groups in enhancing binding affinity (Tobiishi et al., 2007).
Structural Analysis of Pyrazoline Derivatives
Research into the crystal structures of N-substituted pyrazoline derivatives has provided valuable insights into their geometric parameters and intramolecular interactions. Such studies contribute to a deeper understanding of the structural factors influencing the properties and reactivity of pyrazoline compounds (Köysal et al., 2005).
Cytotoxic Evaluation Against Cancer Cell Lines
Pyrazole derivatives have been synthesized and evaluated for their cytotoxicity against breast cancer cell lines, highlighting the potential of these compounds in cancer research. The study sheds light on the structure-activity relationships that govern the cytotoxic properties of pyrazole analogues (Ahsan et al., 2018).
Fluorescent pH Sensors
The development of heteroatom-containing organic fluorophores based on pyrazole structures for use as fluorescent pH sensors demonstrates the versatility of pyrazole derivatives in chemical sensing. These sensors can switch emission states in response to pH changes, offering applications in biological and environmental monitoring (Yang et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes such as succinate dehydrogenase and Mycobacterium tuberculosis . These targets play crucial roles in energy production and bacterial growth, respectively.
Mode of Action
Related compounds have been found to inhibit the activity of their targets . This inhibition can disrupt normal biological processes, leading to the desired therapeutic effects.
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that this compound may affect energy production pathways (in the case of succinate dehydrogenase inhibition) or bacterial growth pathways (in the case of mycobacterium tuberculosis inhibition) .
Result of Action
The inhibition of target enzymes or bacteria by similar compounds can lead to disruption of normal biological processes, potentially resulting in the death of pathogenic organisms or the cessation of disease progression .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FN3O2/c1-2-26-16-10-24(13-6-3-11(21)4-7-13)23-17(16)18(25)22-12-5-8-14(19)15(20)9-12/h3-10H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQXLQWNJLBRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide |
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